- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,
Cas no 97421-16-4 (1-(propan-2-yl)-1H-pyrazol-4-amine)
97421-16-4 structure
Product Name:1-(propan-2-yl)-1H-pyrazol-4-amine
CAS-Nr.:97421-16-4
MF:C6H11N3
MW:125.171640634537
MDL:MFCD08700622
CID:801088
PubChem ID:13469826
Update Time:2025-05-19
1-(propan-2-yl)-1H-pyrazol-4-amine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-Isopropyl-1H-pyrazol-4-amine
- 1H-Pyrazol-4-amine,1-(1-methylethyl)-
- 1-propan-2-ylpyrazol-4-amine
- 4-Amino-1-isopropyl-1h-pyrazole
- 1-isopropyl-1H-pyrazol-4-amine(SALTDATA: HCl)
- 1-(propan-2-yl)-1H-pyrazol-4-amine
- 1H-Pyrazol-4-amine, 1-(1-methylethyl)-
- 1-Isopropyl-1H-pyrazol-4-ylamine
- 1-(methylethyl)pyrazole-4-ylamine
- 1-isopropylpyrazol-4-amine
- OEXNVHXUPNHOPP-UHFFFAOYSA-N
- 1-isopropyl-1H-pyrazole-4-amine
- 1-isopropyl-1 H-pyrazol-4-ylamine
- STK353364
- SBB026436
- SB13945
- MCU
- 1-(1-Methylethyl)-1H-pyrazol-4-amine (ACI)
- (1-Isopropyl-1H-pyrazol-4-yl)amine
- 1-Isopropyl-4-aminopyrazole
- 4-Amino-1-isopropylpyrazole
- CS-W020015
- DS-0554
- 97421-16-4
- AKOS000205148
- AC-30775
- DTXSID00541640
- MFCD08700622
- SCHEMBL574538
- EN300-66235
- SY031838
- F2169-0267
-
- MDL: MFCD08700622
- Inchi: 1S/C6H11N3/c1-5(2)9-4-6(7)3-8-9/h3-5H,7H2,1-2H3
- InChI-Schlüssel: OEXNVHXUPNHOPP-UHFFFAOYSA-N
- Lächelt: N1N(C(C)C)C=C(N)C=1
Berechnete Eigenschaften
- Genaue Masse: 125.09500
- Monoisotopenmasse: 125.095297364g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 9
- Anzahl drehbarer Bindungen: 1
- Komplexität: 92.3
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 0.3
- Topologische Polaroberfläche: 43.8
Experimentelle Eigenschaften
- Farbe/Form: Yellow to Brown Liquid
- Dichte: 1.1±0.1 g/cm3
- Schmelzpunkt: No data available
- Siedepunkt: 234.2°C at 760 mmHg
- Flammpunkt: 95.4±19.8 °C
- Brechungsindex: 1.566
- PSA: 43.84000
- LogP: 1.62740
- Dampfdruck: 0.1±0.5 mmHg at 25°C
1-(propan-2-yl)-1H-pyrazol-4-amine Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H315-H319-H335
- Warnhinweis: P261;P305+P351+P338
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Keep in dark place,Inert atmosphere,Room temperature
1-(propan-2-yl)-1H-pyrazol-4-amine Zolldaten
- HS-CODE:2933199090
- Zolldaten:
China Zollkodex:
2933199090Übersicht:
29331999090. Andere strukturell nicht fusionierte Pyrazolringverbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date
Zusammenfassung:
29331999090. andere Verbindungen, die einen nicht gebundenen Pyrazolring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
1-(propan-2-yl)-1H-pyrazol-4-amine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I839590-1g |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 97% | 1g |
591.30 | 2021-05-17 | |
| Chemenu | CM188206-250mg |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 95+% | 250mg |
$58 | 2021-08-05 | |
| Chemenu | CM188206-1g |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 95+% | 1g |
$130 | 2021-08-05 | |
| Chemenu | CM188206-5g |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 95+% | 5g |
$359 | 2021-08-05 | |
| Chemenu | CM188206-10g |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 95+% | 10g |
$772 | 2021-08-05 | |
| Chemenu | CM188206-25g |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 95+% | 25g |
$1345 | 2021-08-05 | |
| TRC | B451560-50mg |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B451560-100mg |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B451560-500mg |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 500mg |
$ 135.00 | 2022-06-07 | ||
| Fluorochem | 037825-1g |
1-Isopropyl-1H-pyrazol-4-ylamine |
97421-16-4 | 95% | 1g |
£61.00 | 2022-03-01 |
1-(propan-2-yl)-1H-pyrazol-4-amine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 15 psi, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, 1 atm, 25 °C
Referenz
- Fused ring pyrimidine compound, intermediate, and preparation method, composition and use thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, 25 °C
Referenz
- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 8 h, rt
Referenz
- Pyrrolopyrimidine compound, its preparation method and application in preparing drug for preventing and treating Wee1 protein kinase related disease, China, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, rt
Referenz
- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, 50 °C
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt
Referenz
- Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 5 h, rt
Referenz
- Discovery of Novel Potent VEGFR-2 Inhibitors Exerting Significant Antiproliferative Activity against Cancer Cell Lines, Journal of Medicinal Chemistry, 2018, 61(1), 140-157
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, rt
Referenz
- Compound capable of inhibiting kinase activity of BTK and/or JAK3 and its preparation, China, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 1 h, 35 psi, rt
Referenz
- Preparation of imidazopyrazines as spleen tyrosine kinase (Syk) inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol , Ethyl acetate ; 2 h, 3 atm, rt
Referenz
- Quinoline derivatives as platelet-derived growth factor inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Water ; 1 h, 15 psi, rt
Referenz
- Preparation of sulfonylurea derivatives as inflammasome inhibitors and uses thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt
Referenz
- Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, rt
Referenz
- Preparation of IRAK inhibitors and their uses in the treatment of diseases and disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine , Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ; 1 min, 20 °C; 20 °C
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 h, 20 °C
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 h, 20 °C
Referenz
- A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles, Tetrahedron Letters, 2008, 49(18), 2996-2998
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, rt
Referenz
- Preparation of pyridine-based compounds as kinase inhibitors useful for treatment of proliferative diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, 40 °C
1.2 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ; 3 h, rt
1.2 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ; 3 h, rt
Referenz
- Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives, Journal of Medicinal Chemistry, 2014, 57(23), 10013-10030
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 4 h, rt
Referenz
- Preparation of radiolabeled (3-pyrazol-5-yl)pyridazin-4(1H)-one derivatives as radiotracers useful for quantitative imaging of phosphodiesterase (PDE10A) in mammals, World Intellectual Property Organization, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 18 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 18 h, rt
Referenz
- Preparation of heterocyclyl pyrazolopyrimidine analogs as JAK, especially JAK3, inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 6 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
Referenz
- Preparation of 2-(1H-pyrazol-4-ylamino)pyrimidines as Aurora and KDR kinase inhibitors., World Intellectual Property Organization, , ,
1-(propan-2-yl)-1H-pyrazol-4-amine Raw materials
1-(propan-2-yl)-1H-pyrazol-4-amine Preparation Products
1-(propan-2-yl)-1H-pyrazol-4-amine Verwandte Literatur
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Ashwini P. Bhirud,Shivaram D. Sathaye,Rupali P. Waichal,Latesh K. Nikam,Bharat B. Kale Green Chem., 2012,14, 2790-2798
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
97421-16-4 (1-(propan-2-yl)-1H-pyrazol-4-amine) Verwandte Produkte
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- 1185293-23-5(4-Amino-1-isopropylpyrazole Hydrochloride)
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